molecular formula C23H30N4O3S B2963432 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 903290-05-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2963432
CAS RN: 903290-05-1
M. Wt: 442.58
InChI Key: RTQKQJQPCISAFK-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sleep-Wake Modulation and Orexin Receptors

Research has shown that compounds structurally related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide play a significant role in sleep-wake modulation. These compounds act on orexin receptors (OX1R and OX2R) in the brain, which are crucial in maintaining wakefulness. Studies demonstrate that antagonism of these receptors, especially OX2R, can promote sleep and affect monoamine release, which is significant in understanding sleep disorders and developing potential treatments (Dugovic et al., 2009).

Dopamine Agonist Properties

Derivatives of the compound have been investigated for their dopamine-like activities. This research is crucial in understanding the compound's potential role in treating conditions related to dopamine dysfunction, such as Parkinson's disease and certain mood disorders. The potency of these derivatives as dopamine agonists varies based on their structural differences, offering insights into designing targeted therapeutics (Jacob et al., 1981).

Anticancer Potential

Some derivatives of this compound have shown promising results in anticancer research. For example, their application in inhibiting certain cell receptors and pathways suggests potential use in cancer therapy. The effectiveness of these derivatives against various cancer cell lines and their mechanisms, such as cell cycle arrest and apoptosis induction, are key areas of investigation (Fang et al., 2016).

Neurokinin-1 Receptor Antagonism

Studies have explored the role of related compounds as neurokinin-1 receptor antagonists. This research is significant in understanding how these compounds can be used to treat conditions like depression and anxiety, as well as their potential role in managing symptoms like emesis (Harrison et al., 2001).

Molecular Synthesis and Analysis

There is also significant research focused on the synthesis and structural analysis of derivatives of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide. These studies provide insights into the chemical properties, stability, and potential pharmaceutical applications of these compounds (Shally et al., 2020).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-22(24-8-10-26-11-13-30-14-12-26)23(29)25-16-20(21-6-3-15-31-21)27-9-7-18-4-1-2-5-19(18)17-27/h1-6,15,20H,7-14,16-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKQJQPCISAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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